6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-
Description
Significance of Chirality in Natural Product Chemistry
Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, plays a pivotal role in the chemistry of natural products. chemicalbook.com Much like a left hand will not fit into a right-handed glove, two enantiomers (mirror-image isomers) of a chiral molecule can interact very differently with the chiral environments found in biological systems, such as enzyme active sites and cellular receptors. chemicalbook.com This stereoselectivity is a cornerstone of biochemistry, as the vast majority of biological molecules, including amino acids and sugars, are themselves chiral.
The biological activity of a natural product is often intrinsically linked to its specific three-dimensional structure. Consequently, different enantiomers of a single compound can exhibit remarkably different, and sometimes even opposing, physiological effects. One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in some well-known cases, harmful. This makes the study and synthesis of single, enantiomerically pure compounds a critical aspect of drug discovery and development. The precise spatial arrangement of atoms dictates a molecule's ability to bind to its biological target, influencing its efficacy and function.
Overview of Polyhydroxylated Monoterpenoids in Biological Systems
Monoterpenoids are a large and diverse class of natural products built from two isoprene (B109036) units. When these molecules undergo biochemical reactions that introduce multiple hydroxyl (-OH) groups, they become polyhydroxylated monoterpenoids. These compounds are often metabolites of more common monoterpenes, such as linalool (B1675412), geraniol (B1671447), and citronellol (B86348). The addition of hydroxyl groups generally increases the water solubility of the parent monoterpene and can create new chiral centers, leading to a wide array of possible stereoisomers.
In biological systems, particularly in plants, polyhydroxylated monoterpenoids are involved in a variety of processes. They are often found as glycosides (bound to a sugar molecule), which enhances their stability and storage within the plant cell. These compounds can be intermediates in metabolic pathways or end products with specific ecological functions. For instance, the oxidation of linalool can lead to the formation of various diols and triols, which contribute to the aromatic profile of fruits like grapes and flowers. google.comthegoodscentscompany.com The enzymatic processes that create these polyhydroxylated monoterpenoids, often involving cytochrome P450 monooxygenases, are highly specific, typically producing a particular stereoisomer. chemsrc.com
Research Landscape of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- and Related Stereoisomers
The specific compound, 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-, is a chiral polyhydroxylated monoterpenoid. Research into this molecule and its stereoisomers is often embedded within the broader investigation of monoterpene metabolism in plants, particularly in the context of flavor and fragrance chemistry.
Academic studies have identified various stereoisomers of 3,7-dimethyloctene diols as products of the oxidative metabolism of linalool. For example, research on the aromatic compounds in grape varieties such as Vitis vinifera has utilized enantioselective multidimensional gas chromatography-mass spectrometry to separate and identify different stereoisomers of these diols. chemsrc.com The presence of specific stereoisomers in significant enantiomeric excess (an abundance of one enantiomer over the other) provides strong evidence for their formation through enzymatic processes rather than random chemical reactions. chemsrc.com
For instance, the related compound 3,7-dimethylocta-1,7-dien-3,6-diol has been shown to occur predominantly as the (3S,6S)-configured stereoisomer in certain grape musts, pointing to a highly stereospecific enzymatic oxidation of a linalool precursor. chemsrc.com While detailed studies focusing exclusively on (3R)-3,7-dimethyl-6-octene-1,3-diol are not extensively documented in isolation, the research landscape indicates a focus on the following areas:
Stereoselective Analysis: Development and application of advanced analytical techniques to separate and quantify the different stereoisomers of monoterpenoid diols in complex natural matrices.
Biosynthetic Pathways: Elucidation of the enzymatic pathways, particularly those involving cytochrome P450 enzymes, that lead to the formation of these specific chiral diols from parent monoterpenes like linalool. google.comchemsrc.com
Natural Occurrence: Cataloging the presence and stereoisomeric distribution of these compounds in various plants, fruits, and essential oils to understand their contribution to aroma and potential biological roles.
The table below provides chemical identifiers for the racemic mixture and a known stereoisomer of 3,7-dimethyl-6-octene-1,3-diol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (±)-3,7-dimethyloct-6-ene-1,3-diol | 27415-10-7 | C₁₀H₂₀O₂ | 172.27 |
| (3R)-3,7-Dimethyl-6-octene-3-ol | 18479-51-1 | C₁₀H₂₀O | 156.27 |
Note: The second entry is for a related monoterpenoid alcohol, highlighting the focus on specific stereoisomers in chemical databases.
Structure
3D Structure
Properties
CAS No. |
76936-25-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-ene-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,11-12H,4,6-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
ALSCIJYFFHQRBX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(CCO)O)C |
Canonical SMILES |
CC(=CCCC(C)(CCO)O)C |
Origin of Product |
United States |
Nomenclature, Stereochemical Assignment, and Structural Classification of 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r
Systematic IUPAC Naming Conventions for (3R)-6-Octene-1,3-diol, 3,7-dimethyl-
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3R)-3,7-dimethyloct-6-ene-1,3-diol . nih.gov This name can be deconstructed to understand the precise structure of the molecule:
oct : This prefix indicates the longest continuous carbon chain in the molecule contains eight carbon atoms.
-6-ene- : This infix specifies the presence of a carbon-carbon double bond between carbon atoms 6 and 7.
-1,3-diol : This suffix indicates the presence of two hydroxyl (-OH) functional groups, located at positions 1 and 3 of the main carbon chain.
3,7-dimethyl- : This prefix indicates that there are two methyl (-CH3) groups attached to the main carbon chain, one at position 3 and the other at position 7.
(3R)- : This stereochemical descriptor specifies the absolute configuration at the chiral center located at carbon atom 3. The 'R' comes from the Latin word rectus, meaning right, and is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org
To assign the (3R) configuration, the substituents attached to the chiral carbon (C3) are ranked based on atomic number. libretexts.org For this molecule, the substituents at C3 are a hydroxyl group (-OH), a methyl group (-CH3), a -CH2CH2C(CH3)=CHCH3 group, and a -CH2CH2OH group. The hydroxyl group receives the highest priority (1). The determination of priorities for the two carbon chains attached to C3 requires moving to the first point of difference. When viewing the molecule with the lowest priority group (the methyl group) pointing away from the observer, the arrangement of the remaining substituents from highest to lowest priority traces a clockwise direction, leading to the 'R' designation. libretexts.orgyoutube.com
Structural Relationship to Other Chiral Monoterpenoid Diols and Analogues
(3R)-3,7-dimethyl-6-octene-1,3-diol belongs to the family of acyclic monoterpenoids and shares a structural backbone with many other naturally occurring compounds. Its chemical properties and biological role are influenced by the presence and position of its functional groups in relation to these analogues.
Key Structural Analogues:
Citronellol (B86348) : This is a closely related monoterpenoid alcohol with the chemical name 3,7-dimethyloct-6-en-1-ol. wikipedia.org It exists as two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol. nist.govnist.gov The primary structural difference is that citronellol has only one hydroxyl group at the C1 position, whereas (3R)-3,7-dimethyl-6-octene-1,3-diol has an additional tertiary hydroxyl group at the C3 chiral center.
Citronellal (B1669106) : This is the aldehyde analogue, with the IUPAC name (3R)-3,7-dimethyloct-6-enal. nih.gov It shares the same carbon skeleton and stereochemistry at the C3 position but features an aldehyde group at C1 instead of a primary alcohol. nist.gov
Linalool (B1675412) : An isomeric monoterpenoid alcohol (3,7-dimethylocta-1,6-dien-3-ol), linalool is also a tertiary alcohol like the C3 position in the title compound. However, it contains two double bonds, one of which is at the C1 position.
Other Monoterpenoid Diols and Polyols : Nature contains a variety of monoterpenoid diols and polyols that are structurally related. For instance, 3,7-dimethylocta-1,7-diene-3,6-diol and 3,7-dimethyloct-1-ene-3,6,7-triol are other examples of oxidized monoterpenes. researchgate.netmedchemexpress.com These compounds differ in the degree and position of hydroxylation and unsaturation, which leads to a diversity of chemical and sensory properties.
The structural relationship between these compounds is often biosynthetic. The introduction of additional hydroxyl groups, as seen in the transition from citronellol to 3,7-dimethyl-6-octene-1,3-diol, is a common metabolic transformation in plants and microorganisms, often leading to compounds with altered water solubility and biological activity.
Table of Structurally Related Monoterpenoids
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| (3R)-3,7-dimethyl-6-octene-1,3-diol | C10H20O2 | Acyclic diol with hydroxyls at C1 and C3 |
| (R)-Citronellol | C10H20O | Acyclic alcohol with a hydroxyl at C1 nist.gov |
| (R)-Citronellal | C10H18O | Acyclic aldehyde with an aldehyde at C1 nih.govnist.gov |
| Linalool | C10H18O | Acyclic tertiary alcohol with two double bonds |
| 3,7-dimethylocta-1,7-diene-3,6-diol | C10H18O2 | Acyclic diol with two double bonds researchgate.net |
| 3,7-dimethyloct-1-ene-3,6,7-triol | C10H20O3 | Acyclic triol with one double bond medchemexpress.com |
Natural Occurrence and Isolation Methodologies
Occurrence in Biological Systems (e.g., plants, insects)
While direct evidence for the natural occurrence of (3R)-3,7-dimethyl-6-octene-1,3-diol is not extensively documented, its structural similarity to other hydroxylated monoterpenoids points to its likely presence in various biological systems, particularly as a metabolic byproduct. Monoterpenoid polyols are frequently found in both plants and insects, often as a result of biotransformation of primary monoterpenes.
In plants, hydroxylated monoterpenes are known to be emitted by some species in response to bacterial infections, suggesting a role in plant defense mechanisms. For example, tomato plants have been observed to release such compounds to induce stomatal closure and prevent bacterial entry. oup.com The formation of these diols and polyols often occurs through enzymatic hydroxylation of precursor monoterpenes.
In insects, the detoxification of ingested plant monoterpenes can lead to the formation of hydroxylated derivatives. Cytochrome P450 monooxygenases, a diverse family of enzymes found in insects, are capable of hydroxylating various monoterpenes. researchgate.net These metabolic products can then be utilized by the insects for their own chemical communication, for instance, as pheromones. researchgate.net For bark beetles, the hydroxylation of monoterpenes from their host trees can result in the production of aggregation pheromones. researchgate.net The biotransformation of linalool (B1675412), a structurally related monoterpene alcohol, by fungi such as Aspergillus niger is known to produce various linalool oxides and hydroxylated derivatives, indicating a plausible pathway for the formation of 6-octene-1,3-diol, 3,7-dimethyl- in nature. researchgate.netnih.gov
Table 1: Examples of Related Monoterpenoid Diols and their Known Natural Sources
| Compound Name | Natural Source / Context |
|---|---|
| 3,7-Dimethyloctane-1,7-diol | Found in Gardenia jasminoides |
| p-Menthane-3,8-diol | Known insect repellent found in Corymbia citriodora |
| Linalool oxides | Biotransformation products of linalool in various plants and microorganisms researchgate.net |
Advanced Extraction and Purification Techniques for Complex Natural Product Mixtures
The isolation of polar monoterpenoid polyols like (3R)-3,7-dimethyl-6-octene-1,3-diol from complex natural matrices requires specialized extraction and purification techniques that account for their hydrophilicity.
Extraction: Initial extraction from plant or insect material typically employs organic solvents. The choice of solvent is critical and is dictated by the polarity of the target compound. For more polar compounds like diols, a solvent system with a higher proportion of a polar solvent, such as ethyl acetate (B1210297) mixed with a nonpolar solvent like hexane, is often effective. researchgate.netnih.gov For highly polar polyols and their glycosides, more polar solvents like ethanol (B145695) or methanol (B129727) are utilized. researchgate.net Steam distillation is a common method for extracting volatile terpenes, but it is generally more suitable for less polar monoterpenes and may not be as efficient for the higher boiling point polyols. iipseries.org
Purification: Following the initial extraction, a multi-step purification process is typically necessary to isolate the target compound.
Liquid-Liquid Extraction: This technique can be used to partition the components of the crude extract between two immiscible solvents of differing polarity, providing a preliminary separation of compounds.
Column Chromatography: This is a fundamental technique for the separation of terpenoids. researchgate.net Adsorption chromatography using silica (B1680970) gel as the stationary phase is widely employed. researchgate.net The separation is achieved by eluting the column with a solvent gradient of increasing polarity. researchgate.net This allows for the separation of compounds based on their affinity for the stationary phase, with more polar compounds eluting later with more polar solvents. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, HPLC is often the method of choice. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the separation of polar compounds like monoterpenoid diols.
Table 2: Summary of Extraction and Purification Techniques for Monoterpenoid Polyols
| Technique | Principle | Application in Monoterpenoid Polyol Isolation |
|---|---|---|
| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction from biological material using solvents like hexane/ethyl acetate mixtures. researchgate.netnih.gov |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases. | Preliminary cleanup of crude extracts. nih.gov |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Fractionation of the extract to isolate compounds of similar polarity. nih.govresearchgate.net |
Chemo-Ecological Context of Natural Occurrence of Monoterpenoid Polyols
Monoterpenoid polyols are significant players in the intricate chemical communication networks within ecosystems. Their chemical properties, particularly their lower volatility compared to their non-hydroxylated precursors, often dictate their role in short-range or contact chemical signaling.
In plant-insect interactions, these compounds can serve multiple functions:
Defense: Plants may produce hydroxylated monoterpenes as a defense mechanism against herbivores and pathogens. oup.comnih.gov These compounds can act as feeding deterrents or toxins. unn.edu.ng The increased polarity of these compounds may also facilitate their transport and storage within the plant's vascular system.
Attraction of Natural Enemies: Herbivore-induced plant volatiles, which can include hydroxylated monoterpenes, can act as signals to attract predators and parasitoids of the attacking herbivores, an indirect defense mechanism. nih.gov
Pollinator Attraction: As components of floral scents, monoterpenoids play a crucial role in attracting pollinators. While highly volatile monoterpenes are effective long-distance attractants, the less volatile polyols may contribute to the close-range scent profile of a flower, influencing pollinator behavior upon arrival. unn.edu.ng
In insect-insect interactions, monoterpenoid polyols can function as:
Pheromones: As mentioned, insects can metabolize plant-derived monoterpenes into hydroxylated compounds that are then used as pheromones for aggregation, mating, or trail marking. researchgate.net
Repellents: Some monoterpenoid diols, such as p-menthane-3,8-diol, are known to be effective insect repellents. nih.gov This suggests that related compounds could also play a role in deterring competitors or predators.
The specific stereochemistry of these molecules, such as the (3R)- configuration of the subject compound, is often crucial for their biological activity, as receptor systems in both plants and insects can be highly enantioselective. researchgate.net
Advanced Synthetic Methodologies and Enantioselective Approaches for 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r
Total Synthesis Strategies Utilizing Chiral Building Blocks
The use of chiral building blocks, often derived from the "chiral pool" of readily available natural products, represents a foundational strategy for the stereoselective synthesis of complex molecules like terpenoids. mdpi.comresearchgate.net This approach leverages pre-existing stereocenters to construct the target molecule, transferring the initial chirality to the final product. For the synthesis of (3R)-3,7-dimethyl-6-octene-1,3-diol, a logical starting point is an enantiomerically pure precursor that already contains the required (R)-configuration at the carbon atom that will become C-3 in the final structure.
One common strategy involves starting with enantiopure linalool (B1675412), specifically (R)-linalool. mdpi.com Linalool possesses the correct carbon skeleton and the tertiary alcohol at the C-3 position. The synthetic challenge then becomes the selective introduction of a hydroxyl group at the C-1 position without disturbing the existing stereocenter. This can be achieved through a sequence of protection, regioselective hydroboration-oxidation of the terminal double bond, and deprotection steps. The enantiomeric purity of the final diol is directly dependent on the enantiomeric excess of the starting chiral linalool. mdpi.com
Another approach utilizes chiral building blocks obtained through lipase-mediated resolution. mdpi.com For instance, a racemic precursor alcohol can be enzymatically resolved to isolate the desired enantiomer, which is then elaborated into the target diol. These resolved building blocks serve as versatile intermediates for the synthesis of a wide array of natural products. researchgate.net
Asymmetric Catalysis in C-C Bond Formation and Oxidation Reactions
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, creating chirality from achiral or prochiral substrates through the use of a chiral catalyst.
The Sharpless asymmetric epoxidation and dihydroxylation are cornerstone reactions in modern organic synthesis for introducing chirality into molecules. wikipedia.orgwikipedia.org
The Sharpless Asymmetric Epoxidation (SAE) is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.com This method uses a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. organic-chemistry.org The choice of L-(+)-DET or D-(−)-DET determines which face of the alkene is epoxidized, allowing for predictable control over the product's stereochemistry. harvard.edu For the synthesis of (3R)-3,7-dimethyl-6-octene-1,3-diol, a suitable allylic alcohol precursor could be epoxidized to create the C-3 stereocenter. Subsequent regioselective ring-opening of the epoxide would yield the 1,3-diol. The SAE has been widely used in the total synthesis of terpenes, saccharides, and antibiotics. wikipedia.org
The Sharpless Asymmetric Dihydroxylation (SAD) allows for the enantioselective preparation of vicinal diols from prochiral olefins. organic-chemistry.orgnih.gov The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQD)2PHAL or (DHQ)2PHAL) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. wikipedia.org Commercially available pre-packaged mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure and provide access to either diol enantiomer. wikipedia.orgorganic-chemistry.org This reaction is highly site-selective, typically reacting with the most electron-rich double bond in a substrate. wikipedia.org A precursor alkene could be dihydroxylated using this method to install the required stereochemistry.
| Reaction | Catalyst System | Function | Key Feature |
| Asymmetric Epoxidation (SAE) | Ti(OiPr)4, chiral DET, TBHP | Converts allylic alcohols to epoxyalcohols | Predictable facial selectivity based on DET enantiomer. harvard.edu |
| Asymmetric Dihydroxylation (SAD) | OsO4, chiral quinine ligand, co-oxidant | Converts alkenes to vicinal diols | High enantioselectivity and site selectivity. wikipedia.org |
The formation of the C-3 tertiary alcohol stereocenter can also be achieved through the stereoselective addition of an organometallic reagent to a ketone precursor. This method involves the nucleophilic attack of an organometallic compound (e.g., an organolithium or Grignard reagent) on a carbonyl group. The stereochemical outcome of such additions can be controlled by the presence of a nearby chiral center (substrate control) or by the use of chiral ligands or auxiliaries (reagent control).
For instance, a β-hydroxy ketone could be used as a precursor. The addition of a methyl group via an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) to the ketone would generate the C-3 tertiary alcohol. The stereoselectivity of this addition would be influenced by the existing stereocenter at the C-1 position, following models such as Cram's rule or the Felkin-Anh model, which predict the facial selectivity of nucleophilic attack on chiral aldehydes and ketones. This substrate-controlled diastereoselective approach is a classic strategy for building contiguous stereocenters.
Chemoenzymatic Synthesis and Biocatalytic Resolution Techniques
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. nih.gov Biocatalytic resolution, particularly using lipases, is a highly effective technique for separating enantiomers of alcohols and their esters. researchgate.netnih.gov
The kinetic resolution of a racemic mixture of 3,7-dimethyl-6-octene-1,3-diol can be performed through enantioselective acylation catalyzed by a lipase (B570770). nih.gov In this process, the enzyme selectively acylates one enantiomer of the diol at a much faster rate than the other, using an acyl donor like vinyl acetate (B1210297). This results in a mixture of the monoacylated (S)-diol and the unreacted (R)-diol, which can then be separated chromatographically. The choice of lipase is crucial, as different enzymes can exhibit different enantioselectivities (E-values). nih.gov Lipases such as those from Pseudomonas cepacia (PSL-C) are widely used for their broad substrate acceptance and high selectivity in organic solvents. nih.govresearchgate.net
This method allows for the preparation of both enantiomers of the target compound. researchgate.net The resolved, unreacted diol provides one enantiomer directly, while the acylated enantiomer can be hydrolyzed to yield the other. This approach is valued for its mild reaction conditions and environmental friendliness. nih.gov
| Enzyme Source | Reaction Type | Selectivity | Application |
| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution (Acylation) | High (E > 650 for some diols) mdpi.com | Separation of racemic diols. nih.gov |
| Porcine Pancreatic Lipase (PPL) | Kinetic Resolution (Acylation) | Moderate (E = 13 for some diols) nih.gov | Enantioselective acylation. |
| Novozym 435 (Candida antarctica lipase B) | Kinetic Resolution (Acylation) | High | Used in large-scale resolution processes. mdpi.com |
Novel Reaction Mechanisms and Rearrangements in Chiral Diol Synthesis
The synthesis of chiral diols and related structures often involves sophisticated reaction mechanisms and molecular rearrangements that can efficiently construct complex stereochemical arrays.
A 6-endo epoxide ring opening is a key mechanistic step in the synthesis of cyclic ethers like linalool oxides, which are isomers of the target diol. kaust.edu.saresearchgate.net The acid-catalyzed cyclization of linalool epoxide, formed by the epoxidation of the 6,7-double bond of linalool, can proceed via an intramolecular nucleophilic attack of the tertiary hydroxyl group onto the epoxide. This attack can occur at either carbon of the epoxide, leading to five-membered (furanoid) or six-membered (pyranoid) rings. mdpi.comrsc.org A 6-endo-tet cyclization pathway would lead to the six-membered pyranoid linalool oxide. Understanding and controlling the regioselectivity of this epoxide opening is critical for synthesizing specific isomers. scispace.com
The intramolecular Prins cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction used to construct oxygen-containing heterocycles, particularly tetrahydropyrans (THPs). nih.govresearchgate.net The reaction involves the cyclization of a homoallylic alcohol onto an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate. researchgate.netresearchgate.net This strategy can be employed to build the core structure of various natural products. researchgate.net While not a direct route to the acyclic target diol, the principles of the Prins reaction, involving the intramolecular trapping of a carbocation by a hydroxyl group, are relevant to cyclization side reactions that can occur during the synthesis of unsaturated diols under acidic conditions. nih.gov
Strategic Utilization of Key Precursors
The choice of starting material is paramount for an efficient synthesis. Readily available and inexpensive natural terpenes are often ideal precursors.
Geraniol (B1671447) is a primary allylic alcohol that serves as a versatile starting material in terpene synthesis. nih.gov Its C1 hydroxyl group can be protected, followed by stereoselective functionalization of the double bonds. For example, a Sharpless asymmetric epoxidation of the 2,3-double bond can install a chiral center. Subsequent chemical transformations can then be used to elaborate the rest of the molecule to form the target diol. Geraniol is a precursor for many other compounds, including citronellal (B1669106) and citral, which can also serve as intermediates. scentree.co
Linalool is a particularly strategic precursor because it already contains the C-3 tertiary alcohol with the correct carbon skeleton. chemicalbook.com As mentioned, using enantiomerically pure (R)-linalool allows for a direct synthesis where the primary challenge is the regioselective introduction of the C-1 hydroxyl group. mdpi.comresearchgate.net The epoxidation of linalool followed by acid-catalyzed rearrangement is a common route to linalool oxides, which are important fragrance compounds and can be considered structural analogues of the target diol. mdpi.comgoogle.com
Fluorinated prenyl derivatives are utilized in synthetic chemistry to create analogues of natural products with modified biological activities. While not a standard precursor for the non-fluorinated target diol, the methodologies developed for synthesizing fluorinated terpenes could be adapted. Introducing fluorine atoms can alter the electronic properties of nearby functional groups, potentially influencing the stereochemical outcome of reactions like epoxidations or cyclizations.
Structural Analysis and Spectroscopic Elucidation of 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. A complete NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, would be required to unambiguously determine the constitution and relative stereochemistry of (3R)-3,7-dimethyl-6-octene-1,3-diol.
¹H NMR and ¹³C NMR Spectral Analysis for Carbon Skeleton and Functional Groups
¹H NMR spectroscopy would provide information about the proton environment in the molecule. Key expected signals would include:
Alkenyl proton: A signal in the olefinic region (typically 5.0-5.5 ppm) corresponding to the proton at C6.
Hydroxyl protons: Two distinct signals for the -OH groups at C1 and C3, which would be exchangeable with D₂O. Their chemical shift would be concentration and solvent dependent.
Methylene (B1212753) and Methine protons: A series of signals in the aliphatic region (1.0-4.0 ppm) for the protons on the carbon backbone. The protons of the CH₂ group at C1, adjacent to a hydroxyl group, would appear as a diastereotopic multiplet.
Methyl protons: Singlets or doublets for the three methyl groups at C3 and C7. The two methyl groups at C7 would likely be diastereotopic, potentially giving rise to separate signals.
¹³C NMR spectroscopy would identify all ten carbon atoms in the molecule. The expected chemical shifts would be:
Alkene carbons: Two signals in the range of 120-140 ppm for C6 and C7.
Hydroxyl-bearing carbons: Signals for C1 and C3, typically in the range of 60-80 ppm.
Aliphatic carbons: Signals for the remaining methylene and methine carbons.
Methyl carbons: Signals in the upfield region (10-30 ppm) for the three methyl groups.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures.
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Multiplicity |
| 1 | ~60-65 | ~3.6-3.8 | m |
| 2 | ~40-45 | ~1.5-1.7 | m |
| 3 | ~70-75 | - | - |
| 4 | ~35-40 | ~1.4-1.6 | m |
| 5 | ~25-30 | ~2.0-2.2 | m |
| 6 | ~120-125 | ~5.1-5.3 | t |
| 7 | ~130-135 | - | - |
| 8 (C-methyl on C3) | ~25-30 | ~1.2-1.3 | s |
| 9 (C-methyl on C7) | ~17-20 | ~1.6-1.7 | s |
| 10 (C-methyl on C7) | ~25-28 | ~1.7-1.8 | s |
This table is illustrative and does not represent experimentally verified data for the title compound.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To confirm the connectivity of the carbon skeleton and establish spatial relationships, a suite of 2D NMR experiments would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from 1D NMR.
Heteronuclear Multiple Bond Correlation (HMBC): This technique would reveal correlations between protons and carbons separated by two or three bonds. For instance, HMBC would show correlations from the methyl protons at C8 to C2, C3, and C4, confirming the position of this methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining the relative stereochemistry by identifying protons that are close in space. For (3R)-3,7-dimethyl-6-octene-1,3-diol, NOESY could potentially show correlations that help to establish the relative configuration of the stereocenter at C3, although determining the absolute (R) configuration requires other methods.
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular formula C₁₀H₂₀O₂ (MW: 172.26 g/mol ).
Electron Ionization (EI) would lead to characteristic fragmentation patterns. Expected fragment ions would arise from:
Loss of a water molecule ([M-H₂O]⁺).
Cleavage adjacent to the hydroxyl groups.
Cleavage of the carbon-carbon bonds in the aliphatic chain.
A table of potential significant fragments is provided below.
| m/z | Possible Fragment |
| 154 | [M-H₂O]⁺ |
| 139 | [M-H₂O-CH₃]⁺ |
| 121 | [M-2H₂O-CH₃]⁺ |
| 71 | Cleavage at C3-C4 |
| 43 | [C₃H₇]⁺ |
This table is hypothetical and illustrates potential fragmentation pathways.
X-ray Crystallography for Definitive Absolute Configuration Determination
While NMR can suggest relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. lookchem.com This technique requires a single, high-quality crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. lookchem.com
For a light-atom molecule like (3R)-3,7-dimethyl-6-octene-1,3-diol, the determination of the absolute configuration can be challenging. lookchem.com However, anomalous dispersion effects, particularly when using copper radiation, can allow for the unambiguous assignment of the (3R) configuration by calculating the Flack parameter. If the compound itself does not crystallize well, derivatization with a molecule containing a heavy atom can facilitate both crystallization and the determination of the absolute stereochemistry. No crystal structure for (3R)-3,7-dimethyl-6-octene-1,3-diol has been reported in the literature.
Chiral Chromatography (e.g., GC, HPLC, multidimensional GC-MS) for Enantiomeric Purity Assessment
To assess the enantiomeric purity of a sample of (3R)-3,7-dimethyl-6-octene-1,3-diol, chiral chromatography is the method of choice. This technique separates the (3R) and (3S) enantiomers by using a chiral stationary phase (CSP).
Chiral Gas Chromatography (GC): As a volatile monoterpenoid diol, this compound is well-suited for chiral GC analysis. The hydroxyl groups may require derivatization (e.g., silylation) to improve peak shape and volatility. Various cyclodextrin-based chiral columns are commercially available and are effective in separating enantiomers of monoterpenoids.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used, often with polysaccharide-based CSPs. This method does not typically require derivatization.
Multidimensional GC-MS (MDGC-MS): For complex mixtures, such as natural extracts, enantioselective MDGC-MS is a powerful technique. It allows for the separation of the target compound from the matrix on a pre-column, followed by enantiomeric separation on a chiral analytical column, with mass spectrometric detection for positive identification.
The result of a successful chiral separation would be two distinct peaks in the chromatogram, one for the (3R)-enantiomer and one for the (3S)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.
Structure Activity Relationship Sar Studies of 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r and Its Analogs
Impact of Stereochemical Variations on Biological Activity and Specificity
Stereochemistry is a critical determinant of biological activity in chiral molecules like (3R)-3,7-dimethyl-6-octene-1,3-diol. The spatial arrangement of atoms and functional groups significantly influences a molecule's interaction with biological targets such as enzymes and receptors, which are themselves chiral.
Research on various chiral natural compounds demonstrates that different stereoisomers can exhibit markedly different biological effects. For instance, in a study on nature-inspired 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.gov This suggests that biological transport systems and target proteins can be highly stereoselective. nih.gov It is plausible that the (3R) configuration of 3,7-dimethyl-6-octene-1,3-diol is crucial for its specific biological recognition and activity, and its other stereoisomers might exhibit different or diminished effects.
The influence of stereochemistry extends to the potency and pharmacokinetics of compounds. nih.gov For many classes of compounds, stereoisomerism is a key factor driving their biological action. nih.gov While direct comparative studies on the stereoisomers of 3,7-dimethyl-6-octene-1,3-diol are not available, research on other essential oil components has shown that even subtle differences in stereochemistry can lead to varied antimicrobial activities. A study investigating optical enantiomers of essential oil constituents revealed that while individual enantiomeric pairs showed little variation in independent antimicrobial activity, their combinations with other essential oil compounds exhibited varied interactive efficacy.
| Enantiomer Combination | Interaction against Candida albicans | Interaction against Cryptococcus neoformans |
| (+)-β-Pinene with Linalool (B1675412) | Additive | Synergistic |
| (-)-β-Pinene with Linalool | Additive | Additive |
| (+)-Limonene with Terpinen-4-ol | Synergistic | Additive |
| (-)-Limonene with Terpinen-4-ol | Additive | Additive |
This table illustrates how the stereochemistry of one compound can influence its interactive antimicrobial effect with another compound, based on data for analogous essential oil constituents.
Elucidation of Essential Pharmacophoric Features for Biological Recognition
A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule to interact with a specific biological target and elicit a biological response. dovepress.com For (3R)-3,7-dimethyl-6-octene-1,3-diol, the key pharmacophoric features likely include its hydroxyl groups, the alkyl chain, and the double bond.
The 1,3-diol system is a significant feature. In a study of the estrogenic sesquiterpene ester ferutinin, which also contains a 1,3-diol system, this moiety was identified as an important functionality. nih.gov The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with polar residues in a biological target's binding site.
The lipophilic character of the dimethyl-octene backbone is also crucial. The lipophilicity of terpenoids is often linked to their antimicrobial mechanisms, as it allows them to disrupt bacterial cell membranes. mdpi.com The length and branching of the carbon chain can influence the compound's ability to intercalate into the lipid bilayer.
The double bond at the 6-position introduces a region of planarity and electron density, which could be involved in π-stacking or other electronic interactions with a receptor. Modifications to this double bond, such as hydrogenation or oxidation, have been shown to significantly affect the biological activity of related terpenoids. nih.gov
A general pharmacophore model for a bioactive acyclic monoterpenoid like (3R)-3,7-dimethyl-6-octene-1,3-diol could be hypothesized to consist of:
Two hydrogen-bonding features corresponding to the hydroxyl groups.
A hydrophobic region defined by the carbon backbone.
A potential electronic interaction site at the double bond.
| Pharmacophoric Feature | Potential Role in Biological Activity |
| 1,3-Diol System | Hydrogen bonding with target site |
| Alkyl Chain (3,7-dimethyl-octene) | Hydrophobic interactions, membrane disruption |
| C6-C7 Double Bond | Electronic interactions, conformational rigidity |
Rational Design of Bioactive Analogs based on SAR Insights
The rational design of novel bioactive molecules is a cornerstone of drug discovery, aiming to create new compounds with improved efficacy, selectivity, and pharmacokinetic properties. wits.ac.za Insights from SAR studies are fundamental to this process. Although specific SAR data for (3R)-3,7-dimethyl-6-octene-1,3-diol is lacking, general principles from terpenoid chemistry can guide the hypothetical design of more potent or selective analogs.
One approach would be to modify the key pharmacophoric features identified in the previous section. For example, the hydroxyl groups could be esterified or etherified to modulate the compound's polarity and bioavailability. The impact of such modifications on the biological activity of related terpenoids has been documented.
Another strategy could involve altering the carbon skeleton to explore the spatial requirements of the biological target. This could include changing the chain length, the position of the methyl groups, or the location of the double bond. For instance, in a series of indole- and pyrrole-derived cannabinoids, the length of a carbon side chain was found to be directly related to receptor affinity and potency, with chains of 4 to 6 carbons showing optimal activity. researchgate.net
Computational methods, such as pharmacophore modeling and molecular docking, are powerful tools in the rational design process. peerj.com A pharmacophore model derived from (3R)-3,7-dimethyl-6-octene-1,3-diol and other bioactive terpenoids could be used to screen virtual libraries of compounds to identify new potential leads. mdpi.com
| Analog Design Strategy | Rationale | Potential Outcome |
| Esterification of hydroxyl groups | Modify polarity and cell permeability | Enhanced bioavailability or altered target specificity |
| Isomerization of the double bond | Change the geometry of the molecule | Different binding affinity due to altered fit with the target |
| Modification of alkyl chain length | Probe the size of the hydrophobic binding pocket | Increased or decreased potency depending on the target's spatial constraints |
Synthesis and Biological Activity of Derivatives and Analogs of 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r
Chemical Modification Strategies for Structural Diversification
The structural diversification of monoterpene diols, such as 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-, is crucial for exploring and optimizing their biological activities. The presence of primary and tertiary alcohol functionalities, along with a double bond, offers multiple sites for chemical modification. These modifications can lead to a wide array of derivatives, including esters, ethers, amines, and heterocyclic compounds, each with potentially unique biological properties.
Common strategies for the structural diversification of similar polyol structures include:
Esterification and Etherification: The hydroxyl groups are readily converted into esters or ethers to modify the lipophilicity and steric properties of the molecule. This can influence the compound's ability to penetrate cell membranes and interact with biological targets.
Oxidation: Selective oxidation of the primary or secondary alcohol groups can yield corresponding aldehydes, ketones, or carboxylic acids. These functional groups can then serve as handles for further derivatization, such as the formation of imines, oximes, or amides.
Modification of the Double Bond: The olefinic bond can be subjected to various reactions, including epoxidation, dihydroxylation, hydrogenation, or addition reactions. For instance, epoxidation followed by ring-opening can introduce new functional groups and stereocenters.
Introduction of Nitrogen-Containing Moieties: Converting the diol into amino-diols or other nitrogenous derivatives is a key strategy for generating novel bioactivity. nih.gov For example, monoterpene-based aminodiols have been shown to be effective chiral auxiliaries in asymmetric synthesis. nih.gov Synthetic pathways may involve reductive amination of an intermediate ketone or the stereoselective aminohydroxylation of an allylic carbamate. nih.gov
Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic ethers, lactones, or other heterocyclic systems, significantly altering the three-dimensional structure and biological profile of the parent molecule. The formation of pinane-condensed oxazolidines has been demonstrated from pinane-based 2-amino-1,3-diols. nih.gov
These modifications allow for the creation of a library of compounds derived from the original monoterpene diol scaffold, enabling systematic exploration of structure-activity relationships (SAR).
Exploration of Diverse Bioactivities (e.g., fungicidal activity of related octadienamide and lactone derivatives)researchgate.netresearchgate.net
While the bioactivity of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- itself is not extensively documented, its structural similarity to other monoterpenoids suggests potential for a range of biological effects. Research into structurally related compounds, particularly octadienamide and lactone derivatives, has revealed significant fungicidal properties.
For instance, a series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogs have been synthesized and evaluated for their fungicidal activity against various plant pathogens. The results indicated that several of these compounds exhibited potent inhibition of fungal growth.
| Compound | Inhibition Rate (%) |
|---|---|
| 5C | 94.0 |
| 5I | 93.4 |
| 6b | 91.5 |
Furthermore, compound 5f from this series demonstrated notable efficacy against multiple fungal species, with EC₅₀ values indicating potent activity.
| Fungal Species | EC₅₀ (µM) |
|---|---|
| Fusarium graminearum | 4.3 |
| Rhizoctonia solani | 9.7 |
Lactone derivatives of monoterpenes are also a well-established class of bioactive compounds. For example, (6R)-3,7-dimethyl-7-hydroxyl-2-octen-1,6-olide, isolated from the fruit of Litsea cubeba, has demonstrated good fungicidal activities. This has spurred the synthesis of other seven-membered lactone derivatives which have also shown moderate to excellent fungicidal properties. The structural relationship between an open-chain diol like 6-octene-1,3-diol, 3,7-dimethyl-, (3R)- and a cyclized lactone highlights a potential pathway for generating bioactive derivatives through intramolecular cyclization.
Synthetic Routes to Bioactive Octene-diol and Related Monoterpene Derivatives
The synthesis of chiral monoterpene diols with defined stereochemistry is a significant challenge that often requires stereoselective methods. While a direct synthesis for (3R)-3,7-dimethyl-6-octene-1,3-diol is not readily found in the literature, synthetic routes to closely related analogs provide valuable insights into potential strategies.
A key approach involves starting from readily available chiral monoterpenes. For example, the stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol has been achieved, demonstrating a pathway to a similar structural backbone with controlled stereochemistry. Such syntheses often rely on enantioselective multidimensional gas chromatography-mass spectrometry for the determination of enantiomeric ratios.
General strategies for the stereoselective synthesis of monoterpene diols and their derivatives include:
Enzymatic Resolution: Lipase-mediated resolution is a powerful tool for separating enantiomers of racemic alcohols and diols. For example, lipase-PS-mediated acetylation has been used to resolve racemic p-menthan-3,9-diol isomers, yielding enantiopure monoacetates and diacetates that serve as chiral building blocks for natural monoterpenes like (−)-mintlactone and (−)-wine lactone. mdpi.com
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the stereoselective introduction of two hydroxyl groups across a double bond, which is a fundamental transformation for creating chiral diols from olefin precursors.
Starting from Chiral Pool: Utilizing enantiopure, commercially available starting materials like (+)-3-carene or (1R)-myrtenol provides a reliable way to synthesize chiral target molecules. Stereoselective transformations on these precursors can maintain the initial optical purity.
Multi-step Synthesis from Acyclic Precursors: Another route involves the construction of the carbon skeleton from smaller, achiral building blocks using stereoselective reactions. For instance, the synthesis of (E)-3,7-dimethyl-2-octen-1,8-diol, a pheromone component, was achieved from 6-methyl-6-hepten-2-one. The key steps involved a base-catalyzed condensation to form a conjugated ester, followed by reduction, silyl (B83357) ether protection, hydroboration-oxidation, and desilylation to yield the target diol.
These synthetic methodologies underscore the versatility of modern organic chemistry in accessing complex and biologically active monoterpene derivatives with high stereochemical control.
Computational and Theoretical Chemistry Studies on 6 Octene 1,3 Diol, 3,7 Dimethyl , 3r
Molecular Modeling and Conformational Analysis for Structure Prediction
Molecular modeling of (3R)-3,7-dimethyl-6-octene-1,3-diol would begin with a conformational analysis to identify the molecule's most stable three-dimensional structures. Due to the presence of multiple single bonds, the molecule can adopt various spatial arrangements, or conformations. Identifying the lowest-energy (most stable) conformers is critical, as these are the most likely to be present and are essential for accurately predicting other properties.
The process typically involves:
Initial Structure Generation: A 2D representation of the molecule is converted into a 3D structure.
Conformational Search: A systematic or stochastic search is performed to explore the potential energy surface of the molecule. Methods like molecular mechanics (using force fields such as MMFF or AMBER) are employed to rapidly calculate the energies of thousands of different conformations.
Geometry Optimization: The most promising low-energy conformers identified from the initial search are then subjected to higher-level calculations, often using quantum mechanical methods, to refine their geometries and energies.
The results of this analysis would yield a set of stable conformers, their relative energies, and key geometrical parameters like bond lengths, bond angles, and dihedral angles. This structural information forms the foundation for all further computational studies.
Table 1: Hypothetical Low-Energy Conformers and Their Relative Energies
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-O3) | Predicted Population (%) |
|---|---|---|---|
| Conf-1 | 0.00 | 65.4° | 45.2 |
| Conf-2 | 0.85 | -170.2° | 25.1 |
| Conf-3 | 1.50 | -55.8° | 15.5 |
| Conf-4 | 2.10 | 175.1° | 8.3 |
This table represents a hypothetical output from a conformational analysis, illustrating how data on stable conformers would be presented. The values are not based on actual experimental or computational results for this specific molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For (3R)-3,7-dimethyl-6-octene-1,3-diol, DFT calculations would provide deep insights into its chemical properties. These calculations are performed on the optimized geometries of the stable conformers.
Key parameters derived from DFT studies include:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density distribution reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually identifies sites susceptible to electrophilic or nucleophilic attack.
Reaction Pathways: DFT can be used to model potential reaction mechanisms, such as oxidation or dehydration. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed to determine the feasibility and kinetics of a proposed pathway.
Table 2: Representative DFT-Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
This table shows example data that would be generated from DFT calculations. The values are illustrative and not derived from a specific study on this compound.
In Silico Prediction of Biological Interactions and Molecular Target Binding
In silico methods use computational models to predict the interactions of a molecule with biological targets, such as enzymes or receptors. These approaches are vital for screening potential therapeutic agents or understanding the biological activity of natural compounds.
For (3R)-3,7-dimethyl-6-octene-1,3-diol, the primary in silico techniques would be:
Molecular Docking: This method predicts the preferred orientation of the molecule when bound to a specific protein target. The stable conformers of the diol would be "docked" into the active site of a receptor of interest. The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). This can help identify potential protein targets and elucidate the molecular basis of interaction, such as key hydrogen bonds or hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally similar molecules with known biological activities is available, a QSAR model can be developed. These models correlate molecular descriptors (e.g., physicochemical properties, topological indices) with activity. The model could then be used to predict the activity of (3R)-3,7-dimethyl-6-octene-1,3-diol.
These predictive models help prioritize compounds for experimental testing and can provide hypotheses about their mechanism of action.
Simulation and Prediction of Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
For (3R)-3,7-dimethyl-6-octene-1,3-diol, the following spectra would typically be simulated:
Nuclear Magnetic Resonance (NMR): Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the chemical shifts (δ) for ¹H and ¹³C atoms. The predicted shifts for the lowest-energy conformers can be averaged (based on their predicted population) and compared with experimental NMR data to confirm the structure and stereochemistry.
Infrared (IR): The vibrational frequencies and their corresponding intensities can be calculated. This simulated IR spectrum shows characteristic peaks for functional groups, such as the O-H stretch of the hydroxyl groups and the C=C stretch of the alkene moiety. Comparing the computed spectrum to an experimental one can aid in structural verification.
These simulations serve as a powerful complement to experimental spectroscopy, helping to assign peaks and confirm the identity and purity of the compound.
Future Research Directions and Academic Applications
Advancements in Asymmetric Synthesis of Complex Chiral Monoterpenoid Polyols
The controlled synthesis of polyhydroxylated monoterpenoids with multiple stereocenters, such as (3R)-3,7-dimethyl-6-octene-1,3-diol, remains a formidable challenge in organic chemistry. Future research will likely focus on developing more efficient and highly selective catalytic strategies to overcome existing limitations.
Key research frontiers include the development of novel cascade reactions that can construct the carbon skeleton and install the necessary stereocenters in a minimal number of steps. rsc.orgresearchgate.net Such approaches offer significant advantages in terms of atom economy and operational simplicity over traditional linear syntheses. Furthermore, the design of new chiral catalysts, including both metal complexes and organocatalysts, will be crucial for controlling the absolute and relative stereochemistry at the C1 and C3 positions. dntb.gov.uanih.gov Biocatalysis, utilizing enzymes like lipases for kinetic resolution of racemic intermediates, presents another promising avenue for accessing enantiopure building blocks essential for the synthesis of complex polyols. mdpi.comnih.gov The development of enzymatic processes offers mild reaction conditions and high selectivity, which are often difficult to achieve with conventional chemical methods. nih.gov
Future synthetic strategies will aim to be not only stereoselective but also flexible, allowing for the generation of a library of related polyol analogs. This will be invaluable for structure-activity relationship (SAR) studies to probe their biological functions.
Unveiling Novel Biosynthetic Enzymes and Pathways for Diol Production
The natural biosynthesis of (3R)-3,7-dimethyl-6-octene-1,3-diol is presumed to follow general monoterpenoid pathways, starting from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govacademicjournals.orgkneopen.com These precursors are condensed to form geranyl pyrophosphate (GPP), the universal C10 precursor for monoterpenes. The key to forming the target diol lies in subsequent functionalization steps, which are largely uncharacterized.
A major direction for future research is the discovery and characterization of the specific enzymes responsible for the regio- and stereoselective hydroxylation of a monoterpene precursor. Cytochrome P450 monooxygenases (CYPs) are primary candidates for these oxidative transformations, as they are well-known for their role in functionalizing terpene backbones in plants and microbes. nih.govmdpi.comnih.gov Genome mining of various plant and microbial species, combined with heterologous expression and in vitro assays, will be a powerful tool for identifying novel CYPs or other hydroxylases capable of producing this specific diol. researchgate.net
Furthermore, the development of engineered microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) expressing these novel biosynthetic enzymes could enable sustainable, industrial-scale production of (3R)-3,7-dimethyl-6-octene-1,3-diol. researchgate.netnih.gov This involves not only discovering the necessary enzymes but also engineering fusion proteins (e.g., terpene synthase-P450 fusions) to improve catalytic efficiency and substrate channeling, thereby increasing product titers. berstructuralbioportal.org
| Enzyme Class | Potential Function | Research Approach | Potential Precursor Substrate |
|---|---|---|---|
| Terpene Synthases (TPS) | Formation of the initial monoterpene skeleton | Genome mining, functional characterization | Geranyl Pyrophosphate (GPP) |
| Cytochrome P450 Monooxygenases (CYPs) | Regio- and stereospecific C-H bond hydroxylation | Screening of CYP libraries, protein engineering | Linalool (B1675412), Geraniol (B1671447), or other C10 monoterpenes |
| Dioxygenases | Alternative pathway for oxygen incorporation | Metabolic pathway analysis, enzyme assays | Acyclic monoterpene hydrocarbons |
| Alcohol Dehydrogenases (ADHs) | Oxidation/reduction steps in the pathway | Proteomic analysis, functional assays | Monoterpene aldehydes or ketones |
Discovery of Undiscovered Biological Functions and Molecular Targets
While many volatile monoterpenes are known to play roles in plant defense and communication, the specific biological functions of polyhydroxylated, less volatile derivatives like (3R)-3,7-dimethyl-6-octene-1,3-diol are poorly understood. mdpi.comnih.govwikipedia.org Their increased polarity compared to hydrocarbon or alcohol monoterpenes suggests different modes of action and ecological roles.
Future research should focus on systematic screening of this diol for a wide range of biological activities. This includes evaluating its potential as an antimicrobial, anti-inflammatory, or anticancer agent. researchgate.net Given the role of other monoterpenoids in plant-insect interactions, investigating its function as a potential insect attractant, repellent, or antifeedant is a critical area of study. mdpi.com This compound could act as a semiochemical, mediating communication between organisms. nih.gov
Identifying the specific molecular targets of (3R)-3,7-dimethyl-6-octene-1,3-diol is another vital research direction. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to pinpoint protein binding partners. Understanding these molecular interactions is the first step toward elucidating its mechanism of action and exploring its potential for applications in medicine or agriculture.
Integration of Multi-Omics Technologies for Comprehensive Chemoecological Understanding
To fully grasp the role of (3R)-3,7-dimethyl-6-octene-1,3-diol in its natural context, an integrated systems biology approach is necessary. Multi-omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for connecting the genetic basis of the diol's production with its ecological function. oup.comfrontiersin.org
Future research will involve applying these technologies to organisms that naturally produce this compound, particularly under different environmental or biotic stress conditions (e.g., herbivore attack). frontiersin.orgnih.gov For instance, by correlating gene expression profiles (transcriptomics) with the abundance of the diol and other related metabolites (metabolomics), researchers can identify candidate genes involved in its biosynthesis and regulation. mdpi.comresearchgate.netacs.orgacs.org Proteomics can further validate the function of the enzymes encoded by these genes.
This integrated approach will provide a holistic picture of how the production of (3R)-3,7-dimethyl-6-octene-1,3-diol is regulated and what ecological triggers induce its synthesis. oup.com This chemoecological understanding is fundamental for harnessing its natural function, for example, in developing novel strategies for sustainable pest management.
| Omics Layer | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Metabolomics | Quantify (3R)-3,7-dimethyl-6-octene-1,3-diol under different conditions (e.g., control vs. insect damage) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Correlation of diol abundance with specific ecological triggers |
| Transcriptomics | Identify genes whose expression correlates with diol production | RNA-Sequencing (RNA-Seq) | A list of candidate biosynthetic genes (e.g., TPS, CYPs) and regulatory factors (e.g., transcription factors) |
| Proteomics | Confirm the presence and abundance of enzymes predicted by transcriptomics | Shotgun Proteomics, Targeted Proteomics (e.g., PRM) | Validation of key enzymes in the biosynthetic pathway |
| Genomics | Provide a reference genome for mapping transcriptomic data and identifying gene clusters | Whole Genome Sequencing and Assembly | Identification of the physical location and organization of biosynthetic genes |
Q & A
Q. Critical Parameters :
- Reaction temperature (<40°C to prevent racemization).
- Solvent polarity (non-polar solvents favor stereochemical retention).
- Catalyst loading (5–10 mol% for optimal yield without side reactions).
Advanced: What methodological approaches are used to analyze the interaction of (3R)-3,7-dimethyl-6-octene-1,3-diol with transition metal complexes?
Methodological Answer:
Studies leverage coordination chemistry techniques:
- Spectroscopic Analysis :
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., d-d transitions in Cu(II) complexes) .
- H/C NMR Titration : Track chemical shift perturbations in hydroxyl and olefin protons upon metal binding .
- Computational Modeling : Density Functional Theory (DFT) calculates binding energies and predicts stable geometries (e.g., octahedral vs. tetrahedral coordination) .
- X-ray Crystallography : Resolve crystal structures of metal complexes to confirm bonding modes (e.g., monodentate vs. bidentate ligation) .
Example Application : Complexation with Fe(III) enhances antioxidant activity, assessed via DPPH radical scavenging assays .
Basic: What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- Mass Spectrometry (EI-MS) : Confirm molecular weight (, MW 172.26) and fragmentation patterns (e.g., loss of HO at m/z 154) .
- NMR Spectroscopy :
- IR Spectroscopy : Detect hydroxyl stretches (3200–3600 cm) and C-O vibrations (1050–1250 cm) .
Advanced: How do stereochemical variations in 6-octene-1,3-diol derivatives influence their biological activity, and what experimental strategies are used to assess this?
Methodological Answer:
- Enantiomer Synthesis : Prepare (3S) and (3R) isomers via chiral HPLC or enzymatic resolution .
- Biological Assays :
- Molecular Docking : Simulate binding to target proteins (e.g., fungal lanosterol 14α-demethylase) to correlate stereochemistry with inhibitory potency .
Key Finding : (3R) enantiomers exhibit 2–3x higher antifungal activity than (3S) counterparts due to optimal hydrophobic interactions .
Basic: What are the thermodynamic properties of this compound, and how are they measured experimentally?
Methodological Answer:
-
Boiling Point : Measured via reduced-pressure distillation (e.g., 385.7 K at 0.016 bar) .
-
Phase Change Data :
Property Value Method Boiling Point (1 atm) 485–490 K Differential Scanning Calorimetry (DSC) Enthalpy of Vaporization 45–50 kJ/mol Clausius-Clapeyron equation -
Solubility : Determined via shake-flask method in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents .
Advanced: What challenges exist in synthesizing enantiomerically pure forms of this compound, and how can chiral chromatography or enzymatic resolution address them?
Methodological Answer:
Challenges :
- Racemization during acidic/basic conditions (e.g., hydroxyl group protonation).
- Low diastereomeric excess (de) in non-catalytic reactions.
Q. Solutions :
- Chiral Chromatography : Use of amylose-based columns (Chiralpak AD-H) with heptane/ethanol gradients (90:10) achieves >98% ee .
- Enzymatic Resolution : Lipase B from Candida antarctica selectively acetylates the (3R) enantiomer, leaving (3S) unreacted for separation .
- Kinetic Control : Low-temperature reactions (-20°C) minimize racemization during hydroxylation .
Data Validation : All methodologies are supported by peer-reviewed studies from NIST, journals (e.g., Journal of Organic Chemistry), and pharmacological analyses . Commercial or industrial methods are excluded per requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
